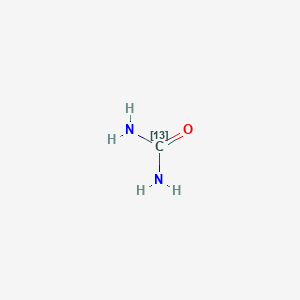

尿素-13C

概述

科学研究应用

碳-13 标记尿素在科学研究中具有广泛的应用,包括:

化学: 用作各种化学反应中的示踪剂,以研究反应机理和途径。

生物学: 用于代谢研究,以追踪氮在生物分子中的掺入。

作用机制

碳-13 标记尿素在尿素呼气试验中的主要作用机制涉及幽门螺杆菌产生的脲酶。 脲酶催化碳-13 标记尿素水解生成氨和碳-13标记的二氧化碳。 然后将碳-13标记的二氧化碳吸收到血液中,并在呼气中呼出,可以使用质谱法或红外光谱法检测到 .

生化分析

Biochemical Properties

In biochemical reactions, Urea-13C plays a significant role. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in conjunction with dynamic nuclear polarization-enhanced magnetic resonance imaging (MRI) for the study of cancer metabolism .

Cellular Effects

Urea-13C affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to study the metabolic properties of cancer cells, which are vastly different from those of normal cells .

Molecular Mechanism

At the molecular level, Urea-13C exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can be used to trace necrosis, pH changes, and other pathways relevant to cancer .

Metabolic Pathways

Urea-13C is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it can be used in 13C metabolic flux analysis (13C-MFA) to determine intracellular fluxes .

准备方法

合成路线和反应条件

碳-13 标记尿素是通过将碳-13掺入尿素分子中合成的。 该过程涉及碳-13标记的二氧化碳与氨反应生成碳酸氢铵,然后脱水生成碳-13 标记尿素 . 反应条件通常涉及高压和高温,以促进碳酸氢铵的形成及其随后的脱水。

工业生产方法

碳-13 标记尿素的工业生产过程与普通尿素的生产过程类似,但使用碳-13标记的二氧化碳。 该过程涉及以下步骤:

碳-13标记的二氧化碳与氨反应: 此步骤生成碳酸氢铵。

碳酸氢铵的脱水: 然后将碳酸氢铵脱水生成碳-13 标记尿素.

化学反应分析

反应类型

碳-13 标记尿素会发生各种化学反应,包括:

水解: 碳-13 标记尿素可以水解生成氨和二氧化碳。

氧化: 它可以发生氧化反应生成不同的氮氧化物。

常用试剂和条件

水解: 通常涉及水,并且可以被酸或碱催化。

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

分解: 碳-13 标记尿素的分解需要高温.

主要生成物

水解: 氨和二氧化碳。

氧化: 氮氧化物。

分解: 氨和异氰酸.

相似化合物的比较

类似化合物

尿素: 碳-13 标记尿素的非标记版本,通常用于化肥和工业应用。

羟基脲: 含有羟基,用作某些类型癌症和镰状细胞性贫血的药物.

碳-13 标记尿素的独特性

碳-13 标记尿素的独特性在于它的同位素标记,这使得它可以作为各种科学和医学应用中的示踪剂。 碳-13同位素提供了一个独特的信号,可以使用专门的分析技术检测到,使其成为研究代谢途径、反应机理和诊断感染的宝贵工具 .

属性

IUPAC Name |

diamino(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973641 | |

| Record name | (~13~C)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity. | |

| Record name | Urea C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58069-82-2 | |

| Record name | Urea C 13 [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (~13~C)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UREA C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KX9E6D8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

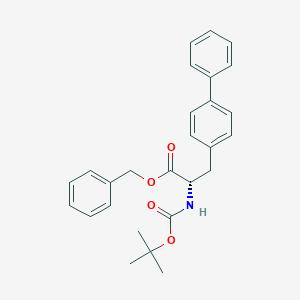

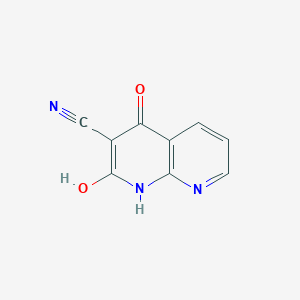

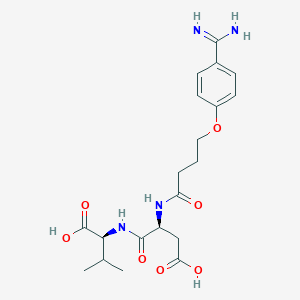

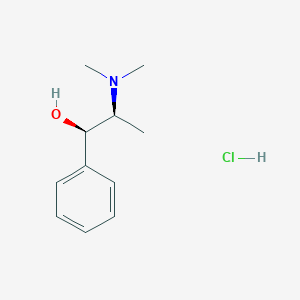

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Urea-13C help diagnose Helicobacter pylori infection?

A1: Urea-13C leverages the unique ability of Helicobacter pylori to produce the enzyme urease. When administered orally, Urea-13C is hydrolyzed by bacterial urease in the stomach, producing ammonia and 13C-labeled carbon dioxide (13CO2). [, ] This 13CO2 is absorbed into the bloodstream and subsequently exhaled. By measuring the 13CO2 enrichment in breath samples using techniques like isotope ratio mass spectrometry, the presence of Helicobacter pylori can be determined. [, , ]

Q2: What is the molecular formula and weight of Urea-13C?

A2: Urea-13C, with a single 13C substitution, has a molecular formula of CH313CONH2 and a molecular weight of 61.06 g/mol.

Q3: Are there any spectroscopic differences between urea and Urea-13C?

A3: Yes, the presence of the 13C isotope in Urea-13C alters its vibrational frequencies, leading to characteristic shifts in its infrared spectrum compared to naturally abundant urea. []

Q4: Is Urea-13C stable under standard storage conditions?

A4: Urea-13C is chemically stable under standard storage conditions.

Q5: Does Urea-13C possess any catalytic properties?

A5: No, Urea-13C does not exhibit inherent catalytic properties. Its utility lies in its role as a substrate for bacterial urease, enabling the detection of Helicobacter pylori.

Q6: Have there been computational studies on the interaction between Urea-13C and urease?

A6: While specific computational studies focusing on Urea-13C might be limited, extensive research exists on the interaction between urea and urease. These studies provide valuable insights into the enzyme's catalytic mechanism and substrate binding. []

Q7: Does modifying the urea structure in Urea-13C affect its diagnostic utility?

A7: Modifying the urea structure in Urea-13C could potentially affect its interaction with urease, impacting its hydrolysis and subsequent diagnostic accuracy. []

Q8: What are the common formulations of Urea-13C for diagnostic use?

A8: Urea-13C is typically formulated in capsules or solutions for oral administration. The formulation is designed to ensure accurate dosing and reliable release of the compound in the stomach. [, ]

Q9: What is the fate of Urea-13C after ingestion?

A9: After oral administration, Urea-13C is rapidly absorbed and distributed throughout the body. If Helicobacter pylori is present, Urea-13C is hydrolyzed in the stomach. The generated 13CO2 is absorbed into the bloodstream and subsequently eliminated through exhalation. Unabsorbed Urea-13C is excreted in the urine. [, ]

Q10: How does the performance of Urea-13C breath test compare to other diagnostic methods for Helicobacter pylori?

A10: The Urea-13C breath test demonstrates high sensitivity and specificity for detecting Helicobacter pylori infection, comparable to invasive methods like biopsy and culture. [, , ] It's considered a reliable non-invasive alternative, particularly in children. [, ]

Q11: Is there any evidence of resistance to the Urea-13C breath test?

A11: Resistance to the Urea-13C breath test is not a concern, as the test principle relies on the presence of the bacterial enzyme urease, a stable characteristic of Helicobacter pylori. [, ]

Q12: How is the 13CO2 enrichment in breath samples measured?

A12: Isotope ratio mass spectrometry (IRMS) is the gold standard for measuring the 13CO2 enrichment in breath samples. [, , ] This technique allows for precise measurement of isotopic ratios, enabling accurate diagnosis.

Q13: What are the key parameters considered during the validation of analytical methods for Urea-13C analysis?

A13: Validation of analytical methods for Urea-13C analysis focuses on parameters like accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure reliable and reproducible results. []

Q14: What are some essential resources for research involving Urea-13C?

A14: Essential resources include access to isotopically labeled Urea-13C, specialized equipment like isotope ratio mass spectrometers, and expertise in analytical techniques for isotope analysis. []

Q15: When was Urea-13C first introduced as a diagnostic tool for Helicobacter pylori?

A15: The Urea-13C breath test was introduced in the early 1990s as a non-invasive alternative to traditional methods for detecting Helicobacter pylori infection. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)

![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)